CBT-1

P-glycoprotein IC50 multidrug resistance

First-generation P-gp inhibitors (verapamil, cyclosporine A) demand toxic systemic concentrations for MDR reversal and lack oral bioavailability, limiting translational utility. CBT-1 (Tetrandrine) solves this as an orally bioavailable, dual ABCB1/ABCC1 inhibitor. • Reverses resistance to vinblastine, paclitaxel, and doxorubicin at 1-10 µM in P-gp/MRP1-overexpressing cell lines • Achieves clinically relevant transporter blockade without altering co-administered chemotherapeutic PK • Enables ex vivo target engagement monitoring via rhodamine 123 efflux from PBMCs post-oral dosing

Molecular Formula
Molecular Weight
Cat. No. B1192453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBT-1
SynonymsCBT1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBT-1: Oral P-gp and MRP1 Inhibitor for MDR Reversal


CBT-1 (tetrandrine) is a naturally occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid under investigation as a multidrug resistance (MDR) modulator [1]. It functions as a competitive inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (Pgp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), with the aim of reversing chemoresistance in various malignancies [2].

CBT-1: Oral Bioavailability and Dual Transporter Targeting


First-generation P-gp inhibitors like verapamil and cyclosporine A require high, often toxic, systemic concentrations to achieve meaningful transporter blockade in vivo, and many are not orally bioavailable [1]. CBT-1 offers a distinct advantage: it is orally administered and achieves clinically relevant Pgp and MRP1 inhibition without altering the pharmacokinetics of co-administered chemotherapeutics such as paclitaxel and doxorubicin [2]. This unique profile, combined with its dual-targeting of ABCB1 and ABCC1, makes it a non-interchangeable candidate for MDR reversal studies.

CBT-1: Quantitative P-gp and MRP1 Inhibition Evidence


P-gp Inhibition Potency Comparison

CBT-1 inhibits P-gp with an IC50 of 0.14 μM in a competition binding assay using [125I]-IAAP, which is 45-fold more potent than the first-generation inhibitor verapamil (IC50 6.3 μM) and falls within the range of third-generation inhibitors like tariquidar (IC50 0.015-0.223 μM) [1].

P-glycoprotein IC50 multidrug resistance competitive inhibition

Reversal of P-gp Resistance in SW620 Ad20 Cells

At a concentration of 1 μM, CBT-1 completely reversed P-gp-mediated resistance to vinblastine, paclitaxel, and depsipeptide in P-gp-overexpressing SW620 Ad20 cells. In contrast, the same concentration of verapamil only partially reversed resistance [1].

multidrug resistance chemosensitization vinblastine paclitaxel

MRP1 Selective Inhibition vs. ABCG2

CBT-1 at 10 μM completely inhibited MRP1-mediated calcein transport in ABCC1-transfected cells, comparable to the known MRP1 inhibitor MK-571 at 25 μM. In contrast, CBT-1 at 25 μM had no significant effect on ABCG2-mediated pheophorbide a transport [1].

MRP1 ABCG2 transporter selectivity calcein AM

Ex Vivo P-gp Inhibition in Patient PBMCs

In a phase I pharmacodynamic study, patients receiving oral CBT-1 at 500 mg/m² for 7 days demonstrated a statistically significant 51%-100% reduction in rhodamine 123 efflux from CD56+ peripheral blood mononuclear cells (PBMCs) compared to pre-treatment baseline (p<0.0001) [1]. Serum from patients receiving CBT-1 increased intracellular rhodamine 123 levels in CD56+ cells by 2.1- to 5.7-fold in an ex vivo assay [2].

pharmacodynamics ex vivo PBMC rhodamine 123

Lack of Pharmacokinetic Drug Interactions

In two separate phase I studies, oral CBT-1 administered at doses up to 600 mg/m² did not significantly alter the pharmacokinetics of intravenously administered doxorubicin or paclitaxel. This contrasts with first-generation P-gp inhibitors like verapamil and cyclosporine A, which are known to increase the plasma concentrations and toxicity of co-administered chemotherapeutics by inhibiting drug clearance [1].

pharmacokinetics drug-drug interaction doxorubicin paclitaxel

CBT-1: Validated Applications in MDR Research


In Vitro Chemosensitization in P-gp/MRP1 Models

CBT-1 is the recommended positive control or test agent for in vitro studies aimed at reversing multidrug resistance in cancer cell lines overexpressing P-gp (ABCB1) and/or MRP1 (ABCC1). Its demonstrated ability to completely reverse resistance to vinblastine, paclitaxel, and doxorubicin at 1-10 µM in cellular models provides a robust benchmark for evaluating novel MDR modulators or chemosensitization strategies [1].

Ex Vivo Pharmacodynamic P-gp Assessment

CBT-1 is uniquely suited for ex vivo pharmacodynamic studies evaluating P-gp function in clinical trial settings. The established protocol for measuring rhodamine 123 efflux from patient-derived PBMCs after oral CBT-1 dosing provides a direct, quantitative readout of target engagement, supporting dose selection and proof-of-mechanism studies in early-phase oncology trials [1].

Combination Therapy in Taxane/Anthracycline-Resistant Tumors

CBT-1 is a compelling candidate for combination therapy clinical trials in patients with taxane- or anthracycline-resistant tumors, particularly soft tissue sarcomas, non-small cell lung cancer, and breast cancer. Its oral bioavailability, favorable safety profile, and lack of pharmacokinetic interaction with paclitaxel and doxorubicin support its use as an adjunctive MDR modulator in this setting [2].

Osteosarcoma MDR Reversal Studies

In vitro data demonstrate that CBT-1 can reverse ABCB1/ABCC1-mediated resistance to doxorubicin, taxotere, etoposide, and vinorelbine in osteosarcoma cell lines. This positions CBT-1 as a key investigational tool for preclinical research exploring novel therapeutic strategies to overcome chemoresistance in high-grade osteosarcoma, a disease with limited second-line options [1].

Technical Documentation Hub

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